molecular formula C30H24Si B12556546 Dimethylbis[4-(phenylethynyl)phenyl]silane CAS No. 172874-38-3

Dimethylbis[4-(phenylethynyl)phenyl]silane

Cat. No.: B12556546
CAS No.: 172874-38-3
M. Wt: 412.6 g/mol
InChI Key: GXGASOOZBSKBIW-UHFFFAOYSA-N
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Description

Dimethylbis[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C30H24Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis[4-(phenylethynyl)phenyl]silane can be synthesized through a multi-step process involving the reaction of phenylacetylene with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.

    Substitution: The silicon atom can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Phenylethyl-substituted silanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

Dimethylbis[4-(phenylethynyl)phenyl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its potential in creating novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of dimethylbis[4-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyltrimethylsilane: Contains a single phenylethynyl group attached to a silicon atom with three methyl groups.

    Diphenylethynylsilane: Contains two phenylethynyl groups attached to a silicon atom without additional methyl groups.

Uniqueness

Dimethylbis[4-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups and two methyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

172874-38-3

Molecular Formula

C30H24Si

Molecular Weight

412.6 g/mol

IUPAC Name

dimethyl-bis[4-(2-phenylethynyl)phenyl]silane

InChI

InChI=1S/C30H24Si/c1-31(2,29-21-17-27(18-22-29)15-13-25-9-5-3-6-10-25)30-23-19-28(20-24-30)16-14-26-11-7-4-8-12-26/h3-12,17-24H,1-2H3

InChI Key

GXGASOOZBSKBIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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